1-(Difluoromethyl)-1H-pyrazole is an organic compound characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms. Its molecular formula is , and it features a difluoromethyl group attached to the pyrazole ring. This compound is part of a broader class of pyrazoles, which are known for their diverse biological activities and applications in medicinal chemistry.
Limited information exists regarding the specific mechanism of action of 1-(difluoromethyl)-1H-pyrazole. One study suggests it might possess fungicidal properties []. If this is the case, its mechanism could involve disrupting fungal cell membranes or inhibiting essential enzymes for fungal growth. However, further research is needed to confirm this hypothesis.
Research indicates that 1-(difluoromethyl)-1H-pyrazole and its derivatives exhibit significant biological activities, including:
Several synthesis methods have been developed for 1-(difluoromethyl)-1H-pyrazole, including:
1-(Difluoromethyl)-1H-pyrazole has several applications across various fields:
Studies on the interactions of 1-(difluoromethyl)-1H-pyrazole with biological targets reveal its potential for modulating enzymatic activity. For instance, research indicates that certain derivatives can inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects. Additionally, interaction studies with receptors have shown promise in drug design, particularly in targeting cancer cells.
1-(Difluoromethyl)-1H-pyrazole shares structural similarities with other pyrazole derivatives. Here are some comparable compounds:
| Compound Name | Similarity Index |
|---|---|
| 1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid | 0.94 |
| Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate | 0.91 |
| 1-(Difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid | 0.91 |
| 1-(Difluoromethyl)-1H-pyrazole-5-carboxylic acid | 0.90 |
| Ethyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate | 0.88 |
What distinguishes 1-(difluoromethyl)-1H-pyrazole from these similar compounds is its specific difluoromethyl substitution pattern, which enhances its reactivity and biological profile. This unique feature allows it to participate effectively in various
The [3+2] cycloaddition strategy has been refined for constructing the pyrazole core while introducing difluoromethyl groups. A notable method involves reacting difluoroacetohydrazonoyl bromides with electron-deficient alkynes under palladium catalysis. For example, Pd(dppf)Cl₂ facilitates the carbointercalation of difluorochloromethane, carbon monoxide, and methyl hydrazine to generate intermediates with 98.8% purity. This single-step process avoids traditional multi-stage difluoroacetyl chloride synthesis, reducing corrosive byproducts.
Regiochemical outcomes depend on the electronic nature of dipolarophiles. Electron-withdrawing substituents on alkynes favor 1,3-dipolar cycloaddition at the β-position, yielding 4-carboxylic acid derivatives. Reaction optimization studies demonstrate that sodium formate acts as both a reducing agent and base, suppressing side reactions during intermediate stabilization.
Table 1: Comparative Yields of [3+2] Cycloaddition Methods
| Dipolarophile | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Propiolic acid | Pd(dppf)Cl₂ | 25 | 86.2 |
| Ethyl propiolate | CuI/PPh₃ | 60 | 72.4 |
| Acetylene dicarboxylate | None | 80 | 58.9 |
Sequential functionalization enables precise N1-substituent installation. A two-step protocol first synthesizes 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid via carbonyl insertion, followed by N-methylation using dimethyl sulfate. Critical to this approach is the halogenation of intermediate I (C₃H₃ClF₂N₂O₂) with bromine at -5°C, which prevents difluoromethyl group degradation.
Advanced variants employ propiolic acid in cyclization reactions, where the carboxylic acid moiety directs regioselectivity. For instance, reacting brominated intermediates with propiolic acid under basic conditions (pH 9–10) produces 1-methyl derivatives with 80.5% isolated yield. The use of N,N-dimethylformamide as a solvent enhances solubility of halogenated intermediates, facilitating subsequent nucleophilic substitutions.
Direct fluorination of preformed pyrazoles remains challenging due to competing side reactions. Modern approaches utilize halogen-fluorine exchange reactions on chlorinated precursors. Treatment of 5-chloro-1-methylpyrazoles with potassium fluoride in dimethylacetamide at 150°C achieves 89% conversion to difluoromethyl analogs. The reaction proceeds via an SNAr mechanism, with electron-withdrawing groups at C4 accelerating fluoride displacement.
Catalytic fluorination methods employing Pd(acac)₂/xantphos systems enable late-stage difluoromethylation. These protocols functionalize C–H bonds in 1-methylpyrazoles using difluorocarbene sources like TMSCF₂H, achieving 73% regioselectivity for the C5 position. Computational studies indicate that steric hindrance from the N1-methyl group directs fluorination to the less hindered C3/C5 sites.
Key Advances in Fluorination
The succinate dehydrogenase inhibition mechanism represents a critical pathway through which 1-(difluoromethyl)-1H-pyrazole derivatives exert their antifungal activity against various fungal pathogens [9]. Succinate dehydrogenase, also known as complex II in the mitochondrial respiratory chain, serves as a key target for fungicidal compounds due to its essential role in cellular respiration [13]. The inhibition of this enzyme disrupts the normal electron transport chain, leading to impaired adenosine triphosphate production and eventual fungal cell death .
Research has demonstrated that pyrazole-based compounds containing the difluoromethyl substituent exhibit enhanced binding affinity to the succinate dehydrogenase active site compared to their non-fluorinated counterparts [9] [10]. The difluoromethyl group contributes to the overall binding efficiency through hydrophobic interactions and potential hydrogen bonding with amino acid residues within the enzyme's active pocket [11]. Molecular docking studies have revealed that these compounds form critical interactions with key residues, including tryptophan 173 and tyrosine 58, which are essential for enzyme function [15] .
The mechanism of action involves the competitive inhibition of succinate oxidation, whereby the difluoromethyl pyrazole derivatives bind to the ubiquinone-binding site of succinate dehydrogenase [9]. This binding prevents the normal substrate-enzyme interaction, effectively blocking the conversion of succinate to fumarate and halting the electron transport process [10]. The resulting disruption in mitochondrial function leads to a cascade of cellular events that ultimately result in fungal cell death [11].
| Compound Type | Target Enzyme | Inhibition Constant (IC50) | Reference |
|---|---|---|---|
| Pyrazole-thiazole carboxamides | Succinate dehydrogenase | 0.28-4.9 mg/L | [9] |
| Pyrazole-4-sulfonohydrazide | Succinate dehydrogenase | 0.28 μg/mL | [10] |
| Pyrazole-4-carboxamides | Succinate dehydrogenase | 3.293 μM | [25] |
The structure-activity relationships of 1-(difluoromethyl)-1H-pyrazole acyl urea derivatives demonstrate clear correlations between molecular structure and antifungal efficacy [18]. The difluoromethyl group at the nitrogen-1 position of the pyrazole ring significantly enhances biological activity compared to other halogenated or alkylated variants [3] [18]. This enhancement is attributed to the unique electronic properties of the difluoromethyl substituent, which increases lipophilicity while maintaining favorable hydrogen bonding characteristics .
Studies have shown that the acyl urea moiety plays a crucial role in determining the spectrum and potency of antifungal activity [18]. The carbonyl oxygen of the urea linkage forms essential hydrogen bonds with amino acid residues in the target enzyme, particularly with hydroxyl groups of tyrosine and tryptophan residues [19]. The spatial orientation of these interactions is critical for maintaining high binding affinity and biological activity [18].
Comparative analysis of various acyl urea derivatives reveals that modifications to the aryl substituents can significantly impact antifungal potency [18]. Compounds containing electron-withdrawing groups such as chlorine or fluorine at specific positions on the aromatic ring demonstrate enhanced activity against certain fungal species [17]. The 2-chlorophenyl derivative showed particularly strong inhibition against Sclerotinia sclerotiorum and Fusarium culmorum, with inhibition rates of 43.07% and 46.75%, respectively [17].
The structure-activity relationship analysis indicates that the difluoromethyl group is essential for maintaining optimal antifungal activity [3] [19]. Replacement of this group with other substituents, such as trifluoromethyl or simple alkyl groups, results in diminished biological activity [14]. The unique properties of the difluoromethyl group contribute to enhanced membrane permeability and improved binding affinity to the target enzyme .
| Structural Modification | Antifungal Activity | Primary Target Fungi | Reference |
|---|---|---|---|
| 2-chlorophenyl acyl urea | 43.07% inhibition | Sclerotinia sclerotiorum | [17] |
| 2,5-dimethoxyphenyl variant | 42.23% inhibition | Sclerotinia sclerotiorum | [17] |
| Difluoromethyl pyrazole core | Superior activity | Multiple phytopathogenic fungi | [3] |
The comparative efficacy of 1-(difluoromethyl)-1H-pyrazole derivatives against various phytopathogenic fungi demonstrates broad-spectrum antifungal activity with species-specific variations in potency [17] [26]. Extensive bioassay results indicate that these compounds exhibit particularly strong activity against economically important plant pathogens, including Botrytis cinerea, Rhizoctonia solani, Fusarium species, and Sclerotinia sclerotiorum [27] [28].
Against Rhizoctonia solani, several difluoromethyl pyrazole derivatives have shown exceptional efficacy, with some compounds achieving effective concentration 50 values as low as 0.046 μg/mL [25]. This potency significantly exceeds that of established commercial fungicides such as boscalid, which demonstrates an effective concentration 50 of 0.741 μg/mL against the same pathogen [25]. The enhanced activity is attributed to the unique structural features of the difluoromethyl pyrazole scaffold and its specific interaction with fungal succinate dehydrogenase [25].
Comparative studies against Fusarium graminearum reveal that compounds containing the difluoromethyl pyrazole core exhibit effective concentration 50 values ranging from 0.0530 to 6.043 μg/mL, depending on additional structural modifications [14] [26]. These values compare favorably with commercial standards such as pyraclostrobin, indicating the potential for these compounds as next-generation fungicidal agents [14].
The efficacy against Botrytis cinerea varies considerably among different derivatives, with the most active compounds showing effective concentration 50 values between 0.40 and 3.54 mg/L [27]. The variation in activity correlates with specific structural modifications, particularly the nature of substituents on the pyrazole ring and associated functional groups [27].
| Target Pathogen | Compound Series | EC50 Range | Comparative Standard | Reference |
|---|---|---|---|---|
| Rhizoctonia solani | Pyrazole-4-carboxamides | 0.046-0.23 μg/mL | Boscalid (0.741 μg/mL) | [25] |
| Fusarium graminearum | Difluoromethyl pyrazoles | 0.0530-6.043 μg/mL | Pyraclostrobin | [14] [26] |
| Botrytis cinerea | Pyrazole carboxylates | 0.40-3.54 mg/L | Commercial standards | [27] |
| Sclerotinia sclerotiorum | Fluorinated pyrazoles | 0.20-4.64 mg/L | Fluxapyroxad (0.12 mg/L) | [33] |
Field efficacy studies have demonstrated that select difluoromethyl pyrazole compounds maintain their antifungal activity under practical agricultural conditions [9]. One compound showed 74.4% efficacy against Rhizoctonia solani in field trials, approaching the performance of established commercial fungicides such as thifluzamide, which achieved 83.3% efficacy under identical conditions [9]. These results support the potential for these compounds to serve as effective crop protection agents in agricultural applications [9].
Molecular docking investigations of 1-(difluoromethyl)-1H-pyrazole derivatives have revealed significant interactions with critical fungal enzyme targets, particularly succinate dehydrogenase and other essential metabolic enzymes [1] [2] [3]. The difluoromethyl pyrazole moiety demonstrates strong binding affinity to the active sites of fungal succinate dehydrogenase, with computational studies showing favorable binding energies and multiple interaction types [1] [4] [5].
Docking studies with succinate dehydrogenase have identified that the carbonyl oxygen atom of difluoromethyl pyrazole derivatives forms hydrogen bonds with key amino acid residues including tyrosine 58 and tryptophan 173 [1] [2]. The binding interactions demonstrate hydrogen bonding distances of approximately 1.91 to 2.02 Angstroms, indicating strong molecular recognition [1]. Additional weak interactions including van der Waals forces and polar interactions occur with methionine 36, serine 39, isoleucine 40, arginine 43, proline 169, histidine 216, and isoleucine 218 residues [1].
Molecular docking investigations with other fungal enzyme targets have revealed interactions with lanosterol 14-alpha-demethylase, a key enzyme in ergosterol biosynthesis [6]. The pyrazole derivatives demonstrate binding to the cytochrome P450 enzyme active site, with the difluoromethyl group contributing to enhanced binding stability [6]. Studies have shown that the difluoromethyl pyrazole moiety occupies the substrate binding channel effectively, potentially disrupting normal enzyme function [6].
Research has demonstrated that pyrazole compounds exhibit binding interactions with multiple fungal enzymes including demethylase, chitinase, transferase, endoglucanase, proteinase K, and pectinase [7]. The molecular docking scores for difluoromethyl pyrazole derivatives against these targets range from -95.08 to -117.34 kcal/mol, indicating strong binding potential [7]. The difluoromethyl substitution pattern enhances the molecular recognition properties compared to unsubstituted pyrazole analogs [7].
Comparative docking analysis has shown that difluoromethyl pyrazole derivatives achieve superior binding scores compared to established fungal inhibitors [3]. The docking results indicate that the presence of the difluoromethyl pyrazole moiety increases binding affinity through multiple interaction mechanisms including hydrogen bonding, hydrophobic interactions, and electrostatic interactions [3]. The molecular docking studies support the observed antifungal activity patterns seen in biological assays [8] [3].
Density functional theory calculations have provided comprehensive insights into the electronic structure and properties of 1-(difluoromethyl)-1H-pyrazole derivatives [9] [10] [11]. The electronic configuration analysis reveals significant effects of the difluoromethyl substitution on the molecular orbital energies and charge distribution patterns [10] [11].
Frontier molecular orbital analysis using density functional theory with B3LYP functional and 6-31G(d,p) basis sets demonstrates distinct highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics [9] [10] [11]. The highest occupied molecular orbital energies for difluoromethyl pyrazole derivatives typically range from -0.22981 to -0.15148 electron volts, while lowest unoccupied molecular orbital energies span from 0.10667 to 0.23418 electron volts [12]. The energy gap between highest and lowest unoccupied molecular orbitals influences the biological activity potential of these compounds [12].
Mulliken charge distribution analysis reveals that the difluoromethyl group significantly affects the electron density distribution within the pyrazole ring system [10] [13]. The fluorine atoms in the difluoromethyl group exhibit high electronegativity, creating electron-withdrawing effects that influence the overall molecular electrostatic potential [10]. The nitrogen atoms in the pyrazole ring demonstrate negative charges ranging from -0.559 to -0.075, while hydrogen atoms show positive charges between 0.127 and 0.135 [13].
Quantum chemical descriptors calculated through density functional theory include dipole moment, ionization potential, electron affinity, hardness, electronegativity, and electrophilicity values [10] [14]. The electrophilicity index for difluoromethyl pyrazole derivatives ranges from 2.191 to 3.811 electron volts, with higher values correlating with enhanced biological activity potential [10]. The molecular hardness values typically fall between 2.191 and 7.074 electron volts, indicating resistance to electron transfer processes [10].
The electronic structure analysis reveals that the difluoromethyl substitution creates polarization effects within the molecular framework [15] [16]. Time-dependent density functional theory calculations using B3LYP, LC-BLYP, and CAM-B3LYP potentials provide insights into optical absorption properties and electronic transitions [15]. The charge transfer characteristics during electronic excitation processes demonstrate enhanced intramolecular charge transfer properties compared to unsubstituted pyrazole analogs [15].
Natural bond orbital analysis indicates significant donor-acceptor interactions within the difluoromethyl pyrazole structure [17]. The electron density distribution maps show concentration of electron density around oxygen and nitrogen atoms, while the difluoromethyl carbon shows reduced electron density due to fluorine electronegativity [13]. These electronic properties directly correlate with the observed binding interactions in molecular docking studies [17].
Three-dimensional quantitative structure-activity relationship modeling using topomer comparative molecular field analysis has provided detailed insights into the structure-activity relationships of 1-(difluoromethyl)-1H-pyrazole derivatives [1] [18] [19]. The topomer comparative molecular field analysis methodology represents an alignment-independent approach that combines topomer search methods with conventional comparative molecular field analysis techniques [18] [20].
Statistical validation of topomer comparative molecular field analysis models for difluoromethyl pyrazole derivatives demonstrates excellent predictive capabilities with cross-validation q² values ranging from 0.567 to 0.652 and non-cross-validation r² values between 0.785 and 0.995 [1] [18] [19]. The optimized component numbers typically range from 4 to 6, indicating robust model development [1] [18]. These statistical parameters exceed the generally accepted threshold of q² > 0.5 for reliable quantitative structure-activity relationship models [1].
Table 1: Topomer CoMFA Statistical Parameters for Difluoromethyl Pyrazole Derivatives
| Model Type | q² Value | r² Value | Optimized Components | Standard Error |
|---|---|---|---|---|
| CoMFA | 0.567 | 0.902 | 6 | 0.124 |
| CoMSIA | 0.586 | 0.894 | 5 | 0.118 |
| Topomer CoMFA | 0.636-0.652 | 0.785-0.995 | 4-6 | 0.095-0.145 |
The steric field contour maps generated through topomer comparative molecular field analysis reveal critical steric requirements for biological activity [1] [18] [21]. Green contour regions indicate sterically favored areas where bulky substituents enhance activity, while yellow regions represent sterically disfavored zones where large groups decrease potency [1] [18]. For difluoromethyl pyrazole derivatives, the bromoindazole substituents in high-activity compounds occupy green contour regions, explaining their superior biological performance [1].
Electrostatic field analysis demonstrates the importance of charge distribution patterns for biological activity [1] [18] [21]. Blue contour regions indicate areas where positive charges are favored, while red regions show preference for negative charges [1] [18]. The benzene ring portions of indazole substituents in active difluoromethyl pyrazole compounds align with blue contour regions, supporting the observed electropositive contributions to activity [1].
Hydrophobic field contributions in comparative molecular similarity index analysis models reveal additional insights into molecular interactions [19] [21]. The hydrophobic contour maps indicate that lipophilic substituents in specific regions enhance binding affinity, while hydrophilic groups in certain positions may reduce activity [19]. The difluoromethyl group contributes to optimal hydrophobic-hydrophilic balance required for target enzyme recognition [19].
Table 2: Structure-Activity Relationship Data from Topomer CoMFA Analysis
| Compound Feature | Activity Enhancement | Steric Contribution | Electrostatic Contribution |
|---|---|---|---|
| Difluoromethyl group | High | Moderate favorable | Strong favorable |
| Indazole substituent | Very high | Large favorable | Strong favorable |
| Triazole substituent | Low | Small unfavorable | Moderate unfavorable |
| Morpholine group | Moderate | Moderate favorable | Moderate favorable |
The predictive capability of topomer comparative molecular field analysis models enables virtual screening and compound optimization strategies [22] [23]. The three-dimensional contour maps provide visual guidance for structural modifications to enhance biological activity [22] [19]. The models successfully predict activity values for test compounds with correlation coefficients exceeding 0.89, demonstrating reliable predictive performance [19] [21].
Flammable;Irritant